molecular formula C18H21NO2 B11839960 (1S)-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 60672-47-1

(1S)-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11839960
CAS No.: 60672-47-1
M. Wt: 283.4 g/mol
InChI Key: OINUIVDXTPPAHH-INIZCTEOSA-N
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Description

(1S)-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline: is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a 3,4-dimethoxyphenyl group attached to a tetrahydroisoquinoline skeleton. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and an appropriate amine.

    Reductive Amination: The key step involves the reductive amination of 3,4-dimethoxybenzaldehyde with an amine to form the corresponding imine, which is then reduced to the desired tetrahydroisoquinoline using a reducing agent like sodium borohydride or lithium aluminum hydride.

    Cyclization: The intermediate is then cyclized under acidic conditions to form the tetrahydroisoquinoline ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can further reduce the tetrahydroisoquinoline ring to form fully saturated isoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring or the tetrahydroisoquinoline skeleton.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include quinoline derivatives, fully saturated isoquinoline derivatives, and various substituted tetrahydroisoquinolines.

Scientific Research Applications

(1S)-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as a precursor to bioactive alkaloids.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S)-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydroisoquinoline: The parent compound with a similar core structure.

    3,4-Dimethoxyphenethylamine: A related compound with a similar aromatic substitution pattern.

    Isoquinoline: A structurally related compound with a fully unsaturated ring system.

Uniqueness

(1S)-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

60672-47-1

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

(1S)-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C18H21NO2/c1-20-17-8-7-13(12-18(17)21-2)11-16-15-6-4-3-5-14(15)9-10-19-16/h3-8,12,16,19H,9-11H2,1-2H3/t16-/m0/s1

InChI Key

OINUIVDXTPPAHH-INIZCTEOSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@H]2C3=CC=CC=C3CCN2)OC

Canonical SMILES

COC1=C(C=C(C=C1)CC2C3=CC=CC=C3CCN2)OC

Origin of Product

United States

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